2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Its structure features:
- Core: A pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, which provides a planar, aromatic system conducive to π-π interactions in biological targets.
- Substituents: Position 2: A 4-ethoxyphenyl group, introducing electron-donating ethoxy substituents that may enhance solubility and modulate receptor binding. Position 5: A methyl-substituted oxazole ring linked to a 3,4,5-trimethoxyphenyl moiety.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6/c1-6-37-20-9-7-18(8-10-20)21-15-23-28(33)31(11-12-32(23)30-21)16-22-17(2)38-27(29-22)19-13-24(34-3)26(36-5)25(14-19)35-4/h7-15H,6,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKTWODSXUOWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to a class of pyrazolo[1,5-a]pyrazin derivatives that have shown promising biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with various amines under different conditions, including microwave-assisted methods. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structures of synthesized compounds.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit significant anticancer activity. For example:
- Inhibition of A549 Lung Cancer Cells : A series of derivatives were evaluated for their ability to inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner. Notably, certain compounds demonstrated enhanced inhibitory effects compared to others, with specific structural modifications leading to increased potency. For instance, compounds with a 4-chlorophenyl group showed markedly higher activity against A549 cells .
Antimicrobial Activity
The compound's derivatives have also been assessed for antimicrobial properties:
- Antibacterial Activity : Compounds exhibiting potent inhibitory effects against Gram-positive and Gram-negative bacteria have been identified. In particular, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing biological activity:
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| 4-Chlorophenyl Group | High inhibition of A549 cells | Modulates autophagy |
| 3-Methoxy Group | Enhanced binding to DNA gyrase | Strong antibacterial potential |
The presence of specific functional groups significantly influences the biological activity of these compounds. For instance, the incorporation of methoxy groups has been linked to improved interaction with target proteins involved in bacterial resistance mechanisms.
Case Studies
- Cell Line Studies : Various studies have documented the effects of pyrazolo[1,5-a]pyrazin derivatives on different cancer cell lines. One study reported that a specific derivative inhibited cell proliferation in both A549 and H322 lung cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Another investigation highlighted the antifungal activity against Candida species and selective action against certain Gram-negative bacteria. The findings revealed that modifications in the chemical structure could enhance the growth inhibition zones compared to solvent controls .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic assessments indicate that some derivatives exhibit rapid clearance in vivo, which may limit their therapeutic potential unless modified for better bioavailability. Toxicological evaluations are essential to ensure safety profiles before advancing to clinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations :
Substituent Impact on Bioactivity: The target compound’s 3,4,5-trimethoxyphenyl group may enhance binding to tubulin or kinases compared to analogs with fewer methoxy groups (e.g., 4-ethoxy-3-methoxyphenyl in ), as methoxy groups are known to improve affinity in anticancer agents . Chlorine substituents (e.g., in ) often increase metabolic stability but may reduce solubility compared to ethoxy groups.
Oxadiazole (e.g., in ) versus oxazole heterocycles: Oxadiazoles are more electron-deficient, which could influence π-stacking interactions or metabolic pathways.
Synthetic Complexity :
Q & A
Q. Advanced
- Sea urchin embryo assays assess antimitotic effects by monitoring microtubule disruption during cell division .
- Cancer cell panels (e.g., NCI-60) screen for cytotoxicity, with IC₅₀ values compared to reference drugs like paclitaxel .
- Xenograft models in mice validate tumor growth inhibition, though solubility issues (common with polyaromatic compounds) require formulation optimization .
How are substituents on the pyrazole ring optimized for selective kinase inhibition?
Advanced
Kinase selectivity is achieved through:
- Bioisosteric replacement (e.g., oxazole for phenyl rings) to target ATP-binding pockets .
- Positioning hydrogen-bond donors (e.g., NH groups) to interact with kinase hinge regions .
- High-throughput screening of substituted pyrazoles against kinase libraries (e.g., EGFR, VEGFR2) to identify lead candidates .
What strategies mitigate synthetic challenges in scaling up multi-step reactions?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
